Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a heterocyclic compound characterized by its molecular formula . It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in various chemical synthesis applications, particularly in the pharmaceutical industry due to its potential biological activity and structural properties.
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is classified as a hazardous substance, with the signal word "Warning" indicating potential health risks such as skin irritation and serious eye damage. The compound is cataloged under various databases, including PubChem and BenchChem, which provide essential data on its chemical properties and safety measures .
The synthesis of methyl 6-chloro-2-ethylpyrimidine-4-carboxylate typically involves several key steps:
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate features a pyrimidine ring substituted with an ethyl group and a chlorine atom. The chemical structure can be represented by its InChI and InChI Key:
InChI=1S/C8H9ClN2O2/c1-5-10-6(8(12)13-2)4-7(9)11-5/h4H,1-3H3
GVWINSVUIDRJFT-UHFFFAOYSA-N
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate can participate in various chemical reactions due to the presence of functional groups:
The mechanism of action for methyl 6-chloro-2-ethylpyrimidine-4-carboxylate primarily revolves around its ability to interact with biological targets due to its structural features:
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Density | Approximately |
Boiling Point | Approximately at |
Flash Point | Approximately |
Solubility | Soluble in organic solvents |
These properties indicate that methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is stable under standard laboratory conditions but requires careful handling due to its hazardous nature .
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate finds applications in various scientific fields:
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4